molecular formula C17H19N5OS B2600222 3-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one CAS No. 2380080-48-6

3-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B2600222
CAS No.: 2380080-48-6
M. Wt: 341.43
InChI Key: BQGBRMRBFYCCSU-UHFFFAOYSA-N
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Description

3-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

3-[[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-12-19-17(24-20-12)21-8-6-13(7-9-21)10-22-11-18-15-5-3-2-4-14(15)16(22)23/h2-5,11,13H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGBRMRBFYCCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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